Product packaging for 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole(Cat. No.:CAS No. 911305-49-2)

5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole

Número de catálogo: B1384266
Número CAS: 911305-49-2
Peso molecular: 262.1 g/mol
Clave InChI: PEAWIFZFXZVZHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole is a high-value biheteroaryl scaffold designed for advanced research and development in medicinal chemistry. This compound features a 1H-indazole core functionalized with a bromo substituent at the 5-position and a 1H-pyrrole ring at the 3-position. The indazole scaffold is a privileged structure in drug discovery, known for its widespread presence in pharmacologically active molecules and approved therapeutics, such as the anticancer agent pazopanib . The strategic incorporation of the bromine atom provides a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is well-established for 5-bromoindazole derivatives . The fusion of the indazole and pyrrole heterocycles creates a unique architectural motif that is ubiquitous in biologically active compounds, particularly as inhibitors for various kinase targets . The presence of the pyrrole ring can enhance binding interactions with biological targets, as heteroaryl groups like pyrrole are common in active pharmaceutical ingredients . As a sophisticated building block, this compound enables researchers to efficiently explore structure-activity relationships and synthesize complex molecular libraries for screening against a range of biological targets. It is supplied for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrN3 B1384266 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole CAS No. 911305-49-2

Propiedades

IUPAC Name

5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3/c12-7-3-4-9-8(6-7)11(15-14-9)10-2-1-5-13-10/h1-6,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAWIFZFXZVZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=NNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735783
Record name 5-Bromo-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911305-49-2
Record name 5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911305-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Bromination of Indazole Precursors

The initial step often involves selective bromination of indazole derivatives to introduce the bromine atom at the 5-position, which serves as a key site for subsequent cross-coupling reactions.

  • Reagents: N-bromosuccinimide (NBS) or bromine (Br₂)
  • Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at low temperatures (0°C to room temperature) to ensure regioselectivity.
  • Reaction example:
Indazole derivative + NBS in DMF at 0°C → 12 hours → 5-bromoindazole

Cyclization and Final Functionalization

Additional steps may include cyclization or functional group modifications to refine the compound's structure, often under acidic or basic conditions, or through oxidation reactions to achieve the desired heterocyclic framework.

Data Table: Common Synthetic Conditions

Step Reagents/Conditions Reference/Source
Bromination NBS, DMF, 0°C → RT, 12–24 h Literature reports on regioselective bromination
Cross-Coupling Pd(dppf)Cl₂, K₂CO₃, DME, 80–100°C, 12–24 h Suzuki reaction protocols for heteroaryl compounds
Purification Column chromatography (hexane/EtOAc), recrystallization Standard purification techniques

Research Findings and Methodological Innovations

Recent studies have optimized these traditional routes for higher yields, selectivity, and scalability:

  • Suzuki Cross-Coupling Efficiency: A study demonstrated that using Pd(dppf)Cl₂ catalyst in DME with K₂CO₃ as base yields biaryl products with high purity and minimal side reactions.
  • Reaction Optimization: Adjusting solvent polarity and temperature enhances coupling efficiency, especially for heteroaryl boronic acids prone to protodeboronation.
  • Alternative Catalysts: Palladium nanoparticles and phosphine-free catalysts have been explored to reduce costs and improve environmental compatibility.

Advanced Synthesis: Patented and Novel Approaches

A patent described a multi-step synthesis involving oxidation of methylated pyrazoles to generate intermediates, followed by condensation with halogenated pyridines, which can be adapted for indazole derivatives.

Additionally, recent applications of the Suzuki reaction for pyrrolyl and thiophenyl indazoles have demonstrated the versatility of this methodology in producing biologically relevant heteroaryl compounds with high functional group tolerance.

Notes on Reaction Optimization and Purity Control

  • Impurities: Side products such as debrominated derivatives or homocoupling byproducts can be monitored via HPLC-MS.
  • Mitigation Strategies: Precise stoichiometry, inert atmospheres, and controlled reaction temperatures are critical.
  • Purification: Gradient chromatography effectively removes impurities, ensuring high-purity final compounds suitable for biological testing.

Summary of Key Techniques for Structural Confirmation

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in cross-coupling reactions like Suzuki-Miyaura coupling.

    Strong Acids or Bases: Used for cyclization reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole is recognized for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features contribute to various biological activities, making it a valuable compound in drug discovery.

Anticancer Activity

Recent studies have highlighted the efficacy of indazole derivatives, including this compound, against different cancer cell lines. For instance, a series of indazole-containing compounds were synthesized and tested for their anti-proliferative effects on human cancer cell lines such as HL60 and HCT116. Some derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer properties .

Kinase Inhibition

The compound has also been investigated for its inhibitory effects on various kinases involved in cancer progression. For example, certain derivatives have shown selective inhibition against kinases like CDK2 and BRAF, which are critical targets in cancer therapy. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indazole scaffold can enhance inhibitory potency .

Synthesis Methodologies

The synthesis of this compound typically involves cross-coupling reactions such as the Suzuki reaction, which allows for the introduction of various substituents at the indazole core.

Suzuki Coupling

The Suzuki reaction has been effectively employed to synthesize 5-bromo-substituted indazoles. For instance, the reaction between 5-bromo-1H-indazole and pyrrole boronic acid yields 3-substituted indazoles with potential biological activities. This method is advantageous due to its mild reaction conditions and high yields .

Other Synthetic Routes

Alternative synthetic strategies have been explored, including nucleophilic substitutions and cyclization reactions that utilize this compound as a key intermediate. These methods expand the versatility of this compound in generating diverse chemical libraries for biological screening .

Biological Evaluations

The biological evaluations of this compound derivatives have demonstrated significant potential in various therapeutic areas.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Several studies have reported the activity of indazole derivatives against FGFRs, which are implicated in tumor growth and metastasis. Compounds derived from this scaffold have shown IC50 values ranging from low nanomolar to micromolar concentrations against FGFRs, suggesting their viability as anticancer agents .

Other Pharmacological Activities

Beyond anticancer properties, derivatives of this compound have been evaluated for additional pharmacological activities, including anti-inflammatory and antimicrobial effects. These findings underscore the compound's broad therapeutic potential .

Mecanismo De Acción

The mechanism of action of 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a pyrrole ring on the indazole core makes it a versatile compound for various applications .

Actividad Biológica

5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8BrN3\text{C}_{11}\text{H}_{8}\text{BrN}_{3}, with a molecular weight of approximately 262.11 g/mol. The compound features a bromine atom at the 5-position of the indazole ring and a pyrrole moiety at the 3-position, which significantly influences its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including Suzuki cross-coupling reactions. Recent studies have demonstrated efficient protocols for generating this compound from readily available precursors, highlighting its accessibility for further biological evaluation .

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit potent anticancer properties. A study focused on indazole derivatives reported that modifications at the 3-position could enhance antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the low micromolar range against multiple myeloma cells .

CompoundCell LineIC50 (µM)
This compoundKMS-12 BM (multiple myeloma)TBD
Other IndazolesMM1.S (multiple myeloma)0.64

Anti-inflammatory and Antimicrobial Properties

Indazole derivatives have also been studied for their anti-inflammatory and antimicrobial activities. Some compounds in this class demonstrated significant inhibition of pro-inflammatory cytokines and bacterial growth, suggesting potential therapeutic applications in treating inflammatory diseases and infections .

Structure-Activity Relationship (SAR)

The SAR studies for indazole derivatives reveal that modifications to the indazole core and substitution patterns greatly influence biological activity. For example, the presence of electron-withdrawing groups such as bromine enhances binding affinity to target proteins involved in cancer progression. The pyrrole substituent also plays a crucial role in modulating the pharmacological profile of these compounds .

Case Studies

Several case studies have documented the biological effects of similar indazole derivatives:

  • Case Study on Antitumor Activity : A derivative structurally related to this compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that brominated pyrazole derivatives exhibited enhanced cytotoxicity compared to their non-brominated counterparts, emphasizing the importance of halogen substitution in improving efficacy .
  • Combination Therapy : In another study, combining indazole derivatives with established chemotherapeutic agents like doxorubicin showed synergistic effects, particularly in resistant cancer cell lines. This suggests that such compounds could be valuable in combination therapy regimens .

Q & A

Q. What synthetic methodologies are recommended for 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer:

  • Multi-Step Synthesis : Begin with bromination of a precursor indazole, followed by introducing the pyrrole moiety via cross-coupling (e.g., Suzuki-Miyaura). For example, analogous indazole derivatives were synthesized using condensation reactions with aromatic aldehydes and cyclization steps .
  • Optimization Strategies :
    • Catalysts : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
    • Solvents : Use polar aprotic solvents (DMF, DMSO) or ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) to enhance reactivity .
    • Temperature : Maintain 80–100°C for cross-coupling; monitor via TLC/HPLC.
    • Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/DCM) to isolate the product .

Q. Table 1: Example Reaction Conditions from Literature

StepReagents/ConditionsReference
BrominationNBS, DMF, 0°C → RT, 12 h
Cross-CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24 h
Cyclizationp-TSA catalyst, ionic liquid, reflux

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., pyrrole protons at δ 6.5–7.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 291.12) .
  • Single-Crystal X-ray Diffraction : Resolve ambiguous tautomerism or regiochemistry, as demonstrated for osmium-indazole complexes .

Q. Table 2: Key Characterization Data

TechniqueObserved DataReference
X-ray DiffractionBond angles/lengths for octahedral Os(IV) complexes
HRMS[M+H]+ = 291.12 (C₁₃H₈BrFN₂)

Q. How can common impurities be identified and mitigated during synthesis?

Methodological Answer:

  • Analytical Monitoring : Use HPLC-MS to detect byproducts (e.g., debrominated intermediates or dimerization products).
  • Purification : Gradient column chromatography (hexane → EtOAc) removes unreacted starting materials.
  • Stoichiometry Adjustments : Optimize molar ratios (e.g., 1.2 eq pyrrole derivative) to minimize side reactions .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

  • Computational Setup : Use hybrid functionals (B3LYP) with a 6-31G* basis set to model HOMO/LUMO energies and electrophilic regions. For thermochemical accuracy, include exact-exchange terms (e.g., Becke’s three-parameter functional) .
  • Applications : Predict regioselectivity in electrophilic substitution (e.g., bromine prefers the 5-position due to electron withdrawal) .

Q. How should contradictory NMR and X-ray data be resolved?

Methodological Answer:

  • Priority to X-ray : Crystallography provides definitive bond connectivity, as seen in osmium-indazole complexes .
  • Dynamic NMR Studies : Perform variable-temperature NMR to assess tautomerism (e.g., NH proton exchange in pyrrole).
  • Complementary Techniques : Validate with IR (NH/aromatic stretches) or UV-Vis (conjugation effects) .

Q. What strategies evaluate biological activity in enzymatic assays?

Methodological Answer:

  • α-Glucosidase Inhibition : Measure IC₅₀ via spectrophotometry (405 nm, p-nitrophenyl-α-D-glucopyranoside substrate) .
  • Antioxidant Activity : Use DPPH radical scavenging assays (517 nm, ascorbic acid control) .
  • Dose-Response Curves : Test 10–100 µM concentrations in triplicate; calculate % inhibition relative to controls .

Q. Table 3: Example Bioactivity Data

AssayIC₅₀ (µM)Reference
α-Glucosidase12.4 ± 1.2
DPPH Scavenging85% at 50 µM

Q. How is this compound applied in coordination chemistry?

Methodological Answer:

  • Ligand Design : The indazole N1 and pyrrole N atoms can coordinate to transition metals (e.g., Os(IV), Pt(II)) .
  • Synthetic Protocol : React with metal precursors (e.g., OsCl₄) in acetone/DMSO under inert conditions.
  • Characterization : Analyze via X-ray (octahedral geometry) and UV-Vis (d-d transitions) .

Q. Table 4: Example Metal Complexes

Metal CenterGeometryCoordination SitesReference
Os(IV)Distorted octahedralIndazole (equatorial), Cl⁻ (axial)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole
Reactant of Route 2
5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.